N-(4-Bromobutyl)phthalimide

Catalog No.
S663007
CAS No.
5394-18-3
M.F
C12H12BrNO2
M. Wt
282.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Bromobutyl)phthalimide

CAS Number

5394-18-3

Product Name

N-(4-Bromobutyl)phthalimide

IUPAC Name

2-(4-bromobutyl)isoindole-1,3-dione

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

InChI

InChI=1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2

InChI Key

UXFWTIGUWHJKDD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr

Molecular Structure Analysis

NBP's structure consists of two key functional groups: a phthalimide moiety and a 4-bromobutyl chain (Figure 1). The phthalimide moiety is a cyclic imide, formed by the condensation of phthalic anhydride and ammonia. The 4-bromobutyl chain provides a four-carbon spacer with a terminal bromine atom, which serves as a reactive site for further chemical modifications [].

[Insert Figure 1: Molecular structure of N-(4-Bromobutyl)phthalimide]


Chemical Reactions Analysis

NBP is primarily used as a starting material for the synthesis of various N-substituted derivatives. A common reaction involves nucleophilic substitution of the bromine atom with a suitable amine nucleophile. This reaction replaces the bromine with a desired amine group, leading to N-alkyl or N-aryl substituted phthalimide derivatives (Equation 1).

Equation 1

N-(4-Bromobutyl)phthalimide + R-NH2 → N-(4-(R-amino)butyl)phthalimide + HBr

(R = alkyl or aryl group)

NBP can also undergo alkylation reactions, where the alkyl chain is extended by attaching additional carbon atoms. Reduction of the bromine atom to a butyl group can also be achieved.


Physical And Chemical Properties Analysis

  • Melting Point: 76-80 °C (literature) []
  • Boiling Point: Not reported (likely decomposes before boiling)
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide []. Insoluble in water [].
  • Stability: Stable under normal storage conditions [].

Synthesis of Biologically Active Molecules:

  • N-(4-Bromobutyl)phthalimide serves as a key building block in the synthesis of N4,N9-disubstituted 4,9-diaminoacridine derivatives. These derivatives exhibit promising biological activities, including antitumor and antibacterial properties [].

Development of Pharmaceutical Candidates:

  • The compound plays a role in the preparation of Imidazo[4,5-b]pyridine derivatives, which have potential applications in the development of ketolide antibiotics. Ketolide antibiotics are a class of drugs used to treat infections caused by resistant bacteria.

Construction of Functional Molecules:

  • N-(4-Bromobutyl)phthalimide finds use in the synthesis of Calix[4]arene and thiacalix[4]arene-based oxamate ligands. These ligands are employed in the design of supramolecular assemblies with various applications in catalysis, sensing, and material science.

Purity

97%min

XLogP3

3

LogP

2.96 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5394-18-3

Wikipedia

N-(4-Bromobutyl)phthalimide

Dates

Modify: 2023-08-15

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